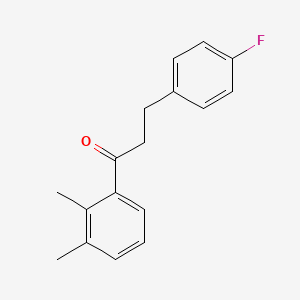

2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C17H17FO. It is a derivative of propiophenone, characterized by the presence of dimethyl and fluorophenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.

Substitution: The aromatic ring in 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines through mechanisms involving enzyme inhibition and receptor binding .

Case Studies

- Anticancer Research : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity with IC50 values in the nanomolar range. The results indicated that the fluorine substitution enhances its binding affinity to biological targets .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, indicating its potential use in developing new antimicrobial agents .

Applications in Research

The unique structural features of this compound make it valuable in several research areas:

- Medicinal Chemistry : It serves as an intermediate for synthesizing more complex organic molecules and therapeutic agents.

- Analytical Chemistry : The compound is utilized in gas chromatography-mass spectrometry (GC-MS) for identifying novel psychoactive substances due to its distinct spectral characteristics .

- Material Science : Its chemical properties allow for exploration in developing new materials with specific functionalities .

| Activity Type | Target Organisms/Cells | IC50 (µM) | References |

|---|---|---|---|

| Antimicrobial | Various bacteria | < 1 | |

| Antifungal | Fungal strains | < 2 | |

| Anticancer | Human cancer cell lines | < 0.5 |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 2,5-Dimethylbenzoyl chloride | Anhydrous environment |

| 4-Fluorobenzene | Lewis acid catalyst |

Wirkmechanismus

The mechanism of action of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone

- 2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone

- 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone .

Comparison: 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₃F₁O

- Molecular Weight : 232.26 g/mol

The presence of a fluorine atom and two methyl groups on the aromatic ring enhances the compound's lipophilicity and reactivity, which may contribute to its biological activities.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The halogen (fluorine) substitution is particularly significant as it can influence binding affinity and specificity through:

- Halogen Bonding : Enhancing interactions with biomolecules.

- Modulation of Enzyme Activity : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study investigating the antifungal properties of structurally related compounds found that derivatives with fluorine substitutions exhibited enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) for effective compounds was reported at concentrations as low as 7.8 μg/mL, suggesting that this compound may possess similar efficacy in inhibiting fungal growth.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Reducing growth rates in various cancer cell types.

- Induction of Apoptosis : Triggering programmed cell death pathways, potentially through the activation of caspases.

Research Findings

A comparative study on related compounds indicated that those with similar structural motifs displayed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 μM. These findings warrant further investigation into the specific pathways influenced by this compound.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZRCVAGRIYHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644578 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-25-7 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.